2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide
CAS No.: 1031670-07-1
Cat. No.: VC4498205
Molecular Formula: C22H16ClF2N3O3S
Molecular Weight: 475.89
* For research use only. Not for human or veterinary use.
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide - 1031670-07-1](/images/structure/VC4498205.png)
Specification
CAS No. | 1031670-07-1 |
---|---|
Molecular Formula | C22H16ClF2N3O3S |
Molecular Weight | 475.89 |
IUPAC Name | 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide |
Standard InChI | InChI=1S/C22H16ClF2N3O3S/c1-13-6-8-15(11-19(13)25)26-21(29)12-28-27-22(16-4-2-3-5-18(16)24)17-10-14(23)7-9-20(17)32(28,30)31/h2-11H,12H2,1H3,(H,26,29) |
Standard InChI Key | QLIPCDHJBLWXRY-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F)F |
Introduction
Key Findings
2-[6-Chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide (CAS: 1031670-07-1) is a benzothiadiazine-derived compound with a molecular weight of 475.9 g/mol. Its structure features a fluorinated benzothiadiazine core linked to a substituted acetamide group, imparting unique physicochemical and potential pharmacological properties. While limited direct biological data exists, structural analogs demonstrate anticancer, anti-inflammatory, and enzyme-inhibitory activities, suggesting therapeutic relevance.
Structural Characteristics and Molecular Properties
Core Architecture
The compound belongs to the 1,2,3-benzothiadiazine family, characterized by a sulfur- and nitrogen-containing heterocyclic ring fused to a benzene moiety. Key structural features include:
-
Benzothiadiazine Core: A 1,2,3-benzothiadiazine 1,1-dioxide system with a chloro substituent at position 6 and a 2-fluorophenyl group at position 4 .
-
Acetamide Side Chain: An N-(3-fluoro-4-methylphenyl)acetamide group at position 2, introducing steric and electronic modulation .
Molecular Formula and Physicochemical Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₂H₁₆ClF₂N₃O₃S | |
Molecular Weight | 475.9 g/mol | |
XLogP3 (Lipophilicity) | ~4.3 (predicted) | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 7 |
The high lipophilicity (XLogP3 ~4.3) suggests favorable membrane permeability but potential challenges in aqueous solubility .
Synthetic Pathways and Optimization
Retrosynthetic Strategy
While explicit synthesis details for this compound are unavailable, analogous benzothiadiazine derivatives are synthesized via:
-
Heterocycle Formation: Cyclocondensation of o-aminobenzenesulfonamide derivatives with carbonyl-containing reagents to form the benzothiadiazine core .
-
Side-Chain Introduction: Nucleophilic substitution or coupling reactions to attach the acetamide group.
Critical Reaction Steps
-
Sulfonation and Oxidation: Introduction of the 1,1-dioxide moiety via sulfonation followed by oxidation.
-
Fluorination: Electrophilic aromatic substitution or palladium-catalyzed coupling for fluorophenyl groups .
Applications in Medicinal Chemistry
Drug Design Considerations
-
Fluorine Impact: The 2-fluorophenyl and 3-fluoro-4-methylphenyl groups enhance metabolic stability and target affinity .
-
Sulfone Functionality: The 1,1-dioxide group improves solubility and hydrogen-bonding capacity .
Therapeutic Areas
Application | Rationale | Reference |
---|---|---|
Oncology | AKT/ERK pathway inhibition | |
Infectious Diseases | Antimycobacterial enzyme targeting | |
Immunology | CD73-mediated immune modulation |
Physical and Chemical Properties
Stability and Reactivity
-
pH Sensitivity: Stable under physiological conditions (pH 6–8).
-
Photodegradation: Susceptible to UV-induced decomposition due to aromatic fluorophores.
Solubility and Formulation
-
Solubility Profile: Poor aqueous solubility (<10 μg/mL); requires lipid-based delivery systems .
-
Salt Formation: Potential for sodium or meglumine salts to enhance bioavailability .
Future Directions and Challenges
Research Priorities
-
In Vivo Studies: Efficacy and toxicity profiling in animal models.
-
Formulation Development: Nanoemulsions or cyclodextrin complexes to improve solubility .
-
Target Validation: CRISPR screening to identify novel biological targets.
Synthetic Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume